3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide
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Overview
Description
3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is a synthetic organic compound with the molecular formula C19H14ClN3O It is characterized by the presence of a chloro group, a benzenecarboxamide moiety, and a dihydrobenzoquinazoline ring system
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withMitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5) . MKP5 is responsible for regulating the activity of the stress-responsive MAPKs .
Mode of Action
It’s known that similar compounds can act asallosteric inhibitors . Allosteric inhibitors work by binding to a site other than the active site on the target protein, which changes the protein’s conformation and affects its activity .
Biochemical Pathways
Given its potential interaction with mkp5, it may influence theMAPK signaling pathway . This pathway plays a crucial role in various cellular processes, including growth, differentiation, and stress responses .
Result of Action
Compounds with similar structures have been suggested to prevent the spread of seizure discharge throughout neuronal tissues and to raise seizure threshold .
Biochemical Analysis
Biochemical Properties
Quinazolinones, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Related quinazolinone derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydrobenzoquinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions to form the dihydrobenzoquinazoline ring.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the coupling of the dihydrobenzoquinazoline derivative with a benzenecarboxylic acid or its derivative (e.g., benzoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the use of scalable and cost-effective reagents, as well as efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline derivatives with altered oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products
Oxidation: Quinazoline derivatives with higher oxidation states
Reduction: Alcohol derivatives of the original compound
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and toxicity profiles.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(quinazolin-2-yl)benzenecarboxamide
- 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-4-yl)benzenecarboxamide
- 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-8-yl)benzenecarboxamide
Comparison
Compared to similar compounds, 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of the dihydrobenzoquinazoline ring. This structural uniqueness can influence its reactivity, biological activity, and potential applications. For instance, the position of the chloro group and the specific ring structure can affect its binding affinity to biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-6-3-5-13(10-15)18(24)23-19-21-11-14-9-8-12-4-1-2-7-16(12)17(14)22-19/h1-7,10-11H,8-9H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOGAFSFMTWERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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